molecular formula C17H21ClN4O4 B13965771 4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline

4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline

Cat. No.: B13965771
M. Wt: 380.8 g/mol
InChI Key: NDEWMZCCDBOFCB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate is a complex organic compound that features a quinoline core substituted with chloro and nitro groups, along with a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Vilsmeier-Haack reaction using 2-chloroquinoline-3-carbaldehyde as a key intermediate . The nitro group is introduced via nitration, and the chloro group is typically added through chlorination reactions.

The final step involves the coupling of the quinoline derivative with tert-butyl carbamate under basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the quinoline core.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 3-(2-amino-3-nitroquinolin-4-ylamino)propylcarbamate.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Hydrolysis: 3-(2-chloro-3-nitroquinolin-4-ylamino)propylamine and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with proteins. The carbamate moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.

    3-(2-chloro-3-nitroquinolin-4-ylamino)propylamine: A hydrolysis product.

    Tert-butyl carbamate: A simpler carbamate derivative.

Uniqueness

Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and nitro groups on the quinoline core allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H21ClN4O4

Molecular Weight

380.8 g/mol

IUPAC Name

tert-butyl N-[3-[(2-chloro-3-nitroquinolin-4-yl)amino]propyl]carbamate

InChI

InChI=1S/C17H21ClN4O4/c1-17(2,3)26-16(23)20-10-6-9-19-13-11-7-4-5-8-12(11)21-15(18)14(13)22(24)25/h4-5,7-8H,6,9-10H2,1-3H3,(H,19,21)(H,20,23)

InChI Key

NDEWMZCCDBOFCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-]

Origin of Product

United States

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